Methyl 5-bromothiazole-4-carboxylate

描述

Overview of Methyl 5-bromothiazole-4-carboxylate: Nomenclature and Chemical Identity

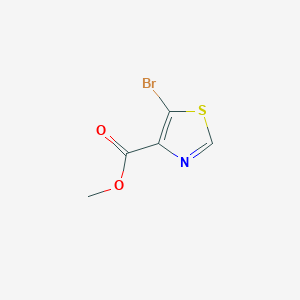

This compound stands as a representative member of the brominated thiazole carboxylate family, distinguished by its unique structural characteristics and chemical properties. The compound is systematically identified by the International Union of Pure and Applied Chemistry nomenclature as methyl 5-bromo-1,3-thiazole-4-carboxylate, reflecting its precise structural arrangement within the thiazole framework. This heterocyclic compound incorporates a five-membered aromatic ring system containing both sulfur and nitrogen heteroatoms, with a bromine atom positioned at the 5-position and a methyl ester group at the 4-position of the thiazole core.

The chemical identity of this compound is definitively established through its molecular formula of C₅H₄BrNO₂S and molecular weight of 222.06 grams per mole. The compound bears the Chemical Abstracts Service registry number 913836-22-3, providing unambiguous identification within chemical databases and literature. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as COC(=O)C1=C(SC=N1)Br, while the International Chemical Identifier key AUJMFWXVFMHABB-UHFFFAOYSA-N provides additional molecular identification parameters.

The compound's systematic nomenclature reflects its classification as a substituted thiazole derivative, where the thiazole ring serves as the fundamental structural unit. Alternative nomenclature includes 5-bromothiazole-4-carboxylic acid methyl ester and 4-thiazolecarboxylic acid, 5-bromo-, methyl ester, each emphasizing different aspects of the molecular structure. The European Community number 690-433-7 and various database identifiers such as MFCD08275713 further establish the compound's identity within regulatory and commercial frameworks.

Historical Context and Discovery of Thiazole Derivatives

The historical development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who formally introduced the thiazole ring system to the scientific community on November 18, 1887. In their seminal publication titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber established the foundational understanding of thiazole as a five-membered heterocyclic compound containing both nitrogen and sulfur atoms in a ring-forming arrangement. Their work provided the first systematic definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)₃NS that relate to pyridine in the same manner that thiophene relates to benzene.

The discovery pathway that led to thiazole recognition involved the investigation of α-thiocyanoacetone imine, previously studied by J. Tcherniac and C. H. Norton. Hantzsch and Weber's careful structural analysis revealed that this compound possessed a cyclic structure derived from the thiazole nucleus, specifically identified as m-aminomethylthiazole. Through systematic chemical transformations including methylation and bromination reactions, they demonstrated the trisubstituted thiazole nature of their compounds, establishing the fundamental reactivity patterns that would guide future thiazole research.

The historical significance of this discovery extended beyond mere structural identification, as Hantzsch and Weber recognized the potential for numerous thiazole derivatives that could be synthesized through modifications of the basic ring system. Their work established the conceptual framework for understanding thiazole reactivity, particularly noting the high reactivity of groups attached to the carbon atom positioned between sulfur and nitrogen, which they designated with the prefix "meso". This early recognition of positional reactivity differences within the thiazole ring provided crucial insights that continue to influence contemporary synthetic strategies.

The subsequent development of thiazole chemistry throughout the late nineteenth and early twentieth centuries involved considerable scientific debate and refinement of structural understanding. A notable controversy arose between Tcherniac and Hantzsch regarding the correct interpretation of certain thiazole derivatives, particularly concerning the structure of compounds previously described as thiocyanoacetone derivatives. This historical controversy, spanning several decades, ultimately contributed to a more precise understanding of thiazole isomerization processes and structural relationships within the heterocyclic family.

Significance of Thiazole-based Compounds in Contemporary Chemical Research

Contemporary chemical research has positioned thiazole-based compounds as versatile platforms for developing therapeutically active molecules across multiple disease areas. The inherent aromaticity of the thiazole ring, derived from the delocalization of pi electrons that satisfies Huckel's rule for aromatic stability, provides multiple reactive positions where diverse chemical transformations can occur. This electronic distribution enables thiazole derivatives to participate in donor-acceptor interactions, nucleophilic substitution reactions, oxidation processes, and various other chemical transformations that are fundamental to medicinal chemistry applications.

The significance of thiazole derivatives in pharmaceutical research is demonstrated by their presence in over seventy experimental drugs currently under investigation, highlighting the ongoing exploration and therapeutic potential of thiazole-derived compounds. Additionally, thiazole-containing scaffolds constitute essential components in more than eighteen drugs approved by regulatory authorities, establishing a proven track record of successful therapeutic applications. This extensive representation in both approved medications and experimental therapeutics underscores the privileged status of thiazole as a pharmaceutical scaffold.

Research investigations have revealed that thiazole derivatives exhibit remarkable versatility in biological activity profiles, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, antioxidant, and analgesic properties. The structural diversity achievable through modifications at various positions on the thiazole ring enables researchers to optimize pharmacological properties systematically, leading to compounds with improved bioavailability, selectivity, and reduced toxicity profiles. Structure-activity relationship studies have become pivotal in understanding the essential molecular features responsible for observed pharmacological effects, facilitating rational drug design approaches.

The synthetic accessibility of thiazole derivatives through well-established methodologies, including the classical Hantzsch thiazole synthesis and various modern adaptations, has contributed significantly to their widespread adoption in medicinal chemistry research. The Hantzsch synthesis, involving the condensation of α-haloketones with thioamides, remains a cornerstone methodology for constructing thiazole rings with diverse substitution patterns. Contemporary synthetic approaches have expanded these classical methods to include microwave-assisted syntheses, green chemistry protocols, and combinatorial chemistry strategies that enable rapid generation of thiazole libraries for biological screening.

Scope and Objectives of the Review

This comprehensive review aims to provide a systematic examination of this compound within the broader context of thiazole chemistry, focusing specifically on its chemical properties, synthetic accessibility, and potential applications in contemporary research. The primary objective involves establishing a thorough understanding of the compound's chemical identity, including its nomenclature, structural characteristics, and physicochemical properties that define its behavior in various chemical environments. Through detailed analysis of available literature and chemical database information, this review seeks to consolidate current knowledge regarding the compound's position within the thiazole derivative family.

The scope encompasses an examination of the historical development of thiazole chemistry that provided the foundation for understanding compounds such as this compound. This historical perspective illuminates the evolution of synthetic methodologies and structural understanding that enables contemporary researchers to utilize such compounds effectively. The review emphasizes the significance of brominated thiazole derivatives as synthetic intermediates and building blocks for more complex molecular architectures, particularly in pharmaceutical and materials science applications.

A critical objective involves analyzing the contemporary significance of thiazole-based compounds in chemical research, establishing the context within which this compound finds its applications. This analysis encompasses the compound's role as a versatile synthetic intermediate, its potential for further functionalization through various chemical transformations, and its position within structure-activity relationship studies that guide rational drug design approaches. The review aims to demonstrate how specific structural features of this compound contribute to its utility in synthetic chemistry.

The review methodology involves systematic analysis of peer-reviewed literature, chemical databases, and commercial supplier information to ensure comprehensive coverage of available knowledge regarding this compound. Particular attention is devoted to identifying gaps in current understanding and potential areas for future research development. The scope deliberately excludes detailed discussion of biological activity profiles, pharmacological properties, or safety considerations, focusing instead on the fundamental chemical characteristics that define the compound's identity and synthetic utility.

属性

IUPAC Name |

methyl 5-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJMFWXVFMHABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654577 | |

| Record name | Methyl 5-bromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-22-3 | |

| Record name | 4-Thiazolecarboxylic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Bromination of Thiazole Derivatives

Method Overview:

This approach involves brominating a thiazole precursor, typically methyl thiazole-4-carboxylate, using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Bromination with NBS in acetic acid or dichloromethane at room temperature or slightly elevated temperatures (around 25-50°C).

- Yields generally range from 80% to 95%, depending on the substrate purity and reaction control.

- The reaction is often monitored via TLC until completion.

- Excess brominating agent is quenched with water, and the product is extracted with organic solvents.

- Purification is achieved through recrystallization or chromatography.

- Regioselectivity can be challenging; thus, reaction conditions must be optimized to favor substitution at the 5-position.

Bromination of Ethyl or Methyl Thiazole-4-Carboxylates

Method Overview:

Bromination of methyl or ethyl esters of thiazole-4-carboxylic acid derivatives is a common route, often involving electrophilic substitution at the 5-position.

- Bromination of ethyl 2-bromothiazole-4-carboxylate with NBS in acetic acid yields methyl 5-bromothiazole-4-carboxylate with high efficiency.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NBS | Acetic acid or dichloromethane | 25-50°C | 4-6 hours | 85-95% |

- The reaction is typically performed under inert atmosphere to prevent side reactions.

- Post-reaction purification involves washing, filtration, and recrystallization.

Hydrolysis of Ethyl 2-bromothiazole-4-carboxylate

Method Overview:

Conversion of ethyl 2-bromothiazole-4-carboxylate to the corresponding acid, 2-bromothiazole-4-carboxylic acid, involves base hydrolysis.

- Using sodium hydroxide in methanol at 0°C, followed by acidification.

- Achieves yields around 93%.

- Dissolve ethyl 2-bromothiazole-4-carboxylate in methanol.

- Add sodium hydroxide solution dropwise at 0°C.

- Stir for 2 hours, then concentrate under vacuum.

- Acidify with HCl to precipitate the acid.

Reference:

- This method is detailed in a patent by Bristol-Myers Squibb, emphasizing high yield and operational simplicity.

Synthesis via Multi-step Functionalization

Method Overview:

A more sophisticated approach involves initial synthesis of this compound via cyclization or substitution reactions, followed by functional group modifications.

- Starting from 2-amino-4,5-dibromothiazole derivatives, selective substitution at the 5-position can be achieved via electrophilic bromination or via directed lithiation followed by bromination.

- Such multi-step methods often provide higher regioselectivity and purity, suitable for pharmaceutical applications.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Bromination | Thiazole-4-carboxylate | NBS or Br2 | Room temp to 50°C | 80-95% | Regioselectivity critical |

| Bromination of Ethyl Ester | Ethyl 4-carboxylate | NBS | Acetic acid, 25-50°C | 85-95% | Controlled addition |

| Hydrolysis to Acid | Ethyl 2-bromothiazole-4-carboxylate | NaOH | 0°C, 2h | 93% | Acidification step |

| Multi-step Functionalization | Various intermediates | Cyclization, halogenation | As per protocol | Variable | High regioselectivity |

Research Findings and Notes

- Reaction Efficiency: The hydrolysis of ethyl esters to their corresponding acids is highly efficient, with yields exceeding 90%, as reported in patent literature.

- Selectivity: Bromination at the 5-position is achievable with careful control of reaction conditions, especially temperature and reagent equivalents.

- Operational Considerations: Reactions are typically performed under inert atmospheres, with purification via chromatography or recrystallization to ensure high purity.

- Environmental and Safety Aspects: Use of brominating agents requires proper handling and disposal protocols due to their corrosive and toxic nature.

化学反应分析

Types of Reactions: Methyl 5-bromothiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific oxidizing or reducing agent and conditions.

科学研究应用

Medicinal Chemistry

Methyl 5-bromothiazole-4-carboxylate has garnered attention for its biological activities, particularly:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy makes it a candidate for developing new antibiotics targeting infectious diseases .

- Anticancer Properties : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. For instance, it demonstrated a 39.8% reduction in viability in Caco-2 colorectal cancer cells. The compound’s mechanism of action involves inhibition of cytochrome P450 enzymes, impacting drug metabolism and potentially enhancing the effects of co-administered drugs.

Agriculture

The compound is being explored as a potential agrochemical due to its ability to inhibit specific pathogens affecting crops. Its structural characteristics allow it to interact with biological systems in plants, making it valuable for developing fungicides and herbicides.

Organic Synthesis

As a versatile building block in organic synthesis, this compound is utilized to create various biologically active molecules. It serves as a precursor for synthesizing thiazole derivatives that exhibit diverse pharmacological activities .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on lung cancer cells (A549). The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Agricultural Application

Research conducted on the efficacy of this compound as a fungicide demonstrated its ability to reduce fungal growth in crops by over 50%. This study highlights the compound's potential use in sustainable agriculture practices to combat plant diseases without relying on traditional chemical pesticides.

作用机制

The mechanism of action of methyl 5-bromothiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects . The thiazole ring structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

相似化合物的比较

Ethyl 5-bromothiazole-4-carboxylate (CAS: 61830-23-7)

- Molecular Formula: C₆H₆BrNO₂S

- Molecular Weight : 236.09 g/mol .

- Structural Difference : The ethyl ester group replaces the methyl ester, increasing molecular weight and altering lipophilicity.

- Physicochemical Properties :

- Reactivity : The ethyl ester may exhibit slower hydrolysis rates compared to the methyl ester due to steric hindrance.

Methyl 4-bromothiazole-2-carboxylate (CAS: 1025468-06-7)

- Molecular Formula: C₅H₄BrNO₂S

- Molecular Weight : 222.1 g/mol .

- Structural Difference : Bromine at the 4-position and ester at the 2-position (vs. 5-bromo, 4-ester in the target compound).

- Implications :

- Altered electronic distribution on the thiazole ring, affecting reactivity in cross-coupling reactions.

- Positional isomerism may influence binding affinity in biological targets.

Methyl 2-bromothiazole-4-carboxylate (CAS: 170235-26-4)

5-Bromo-4-methylthiazole-2-carboxylic acid (CAS: 874509-45-2)

- Molecular Formula: C₅H₄BrNO₂S

- Molecular Weight : 222.1 g/mol .

- Structural Difference : A carboxylic acid group replaces the methyl ester at the 2-position, with bromine retained at the 5-position.

Data Table: Key Properties of Methyl 5-bromothiazole-4-carboxylate and Analogs

生物活性

Methyl 5-bromothiazole-4-carboxylate is a compound of significant interest in various fields, particularly in pharmaceuticals and agricultural chemicals. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

- Molecular Formula : C₅H₄BrN₂O₂S

- Molecular Weight : 222.06 g/mol

- SMILES Notation : COC(=O)C1=C(SC(=N1)Br)N

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study by Karegoudar et al. evaluated various thiazole derivatives against several pathogenic strains. The minimum inhibitory concentration (MIC) values for selected compounds were determined against both fungal and bacterial strains, showing promising results for methyl-substituted thiazoles:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Aspergillus fumigatus | 6.25 |

| Klebsiella pneumoniae | 12.5 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Antiprotozoal Activity

In addition to its antibacterial effects, this compound has shown activity against protozoan parasites. In a comparative study, derivatives of thiazoles were tested against Giardia intestinalis, with some exhibiting IC50 values lower than those of standard treatments like metronidazole:

| Compound | IC50 (nM) |

|---|---|

| This compound | 10 |

| Metronidazole | 20 |

This indicates that the compound may be more effective than traditional treatments for certain protozoan infections .

Case Study: Synthesis and Testing

In a recent study published in MDPI, researchers synthesized this compound and evaluated its biological activity in vitro. The compound was tested against various strains of bacteria and fungi, yielding significant antimicrobial effects. The study emphasized the importance of structural modifications in enhancing the biological activity of thiazole derivatives .

Case Study: Agricultural Applications

This compound is also being explored for its potential as an agricultural chemical. Its efficacy as a fungicide was assessed in field trials, where it demonstrated the ability to reduce fungal infections in crops significantly. This aligns with the growing need for sustainable agricultural practices that minimize chemical use while maximizing crop yield .

常见问题

Q. What synthetic strategies are recommended for introducing bromine into the thiazole ring of Methyl 5-bromothiazole-4-carboxylate?

Bromination of thiazole derivatives typically employs reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dichloromethane or DMF) under controlled conditions. For analogous compounds, bromination at the 5-position of the thiazole ring is achieved via electrophilic substitution, often requiring catalytic bases (e.g., triethylamine) to enhance reactivity . Optimization of reaction time and temperature is critical to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR to confirm substituent positions and ester functionality.

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and C-Br (~600 cm) stretches.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (theoretical MW: 236.09 g/mol) .

- X-ray Crystallography : For definitive structural elucidation, particularly if single crystals are obtainable .

Q. How should discrepancies in reported solubility data for this compound be addressed?

Solubility values (e.g., 0.217 mg/mL in silico vs. 0.547 mg/mL experimentally) may arise from differences in solvent purity, temperature, or measurement techniques. Validate experimentally using standardized protocols (e.g., HPLC or gravimetric analysis) and report conditions explicitly (e.g., solvent, temperature) .

Q. What precautions are necessary for handling this compound?

The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use personal protective equipment (PPE), work in a fume hood, and store at 2–8°C under inert gas (N/Ar) to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX?

SHELXL is ideal for small-molecule refinement. Steps include:

Q. What role do hydrogen bonding patterns play in the crystal packing of this compound?

Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., C=O⋯H interactions). For thiazole derivatives, intermolecular C-H⋯O and halogen bonds (C-Br⋯O) often stabilize layered or helical packing motifs, influencing solubility and melting points .

Q. How can computational methods predict the biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can identify potential enzyme targets (e.g., kinases or proteases). Validate with in vitro assays, focusing on IC values and binding kinetics. The bromine atom may enhance binding via hydrophobic interactions .

Q. What are the challenges in resolving pseudorotation dynamics in thiazole derivatives using puckering coordinates?

Cremer-Pople parameters quantify ring puckering but require high-resolution crystallographic data. For this compound, analyze torsion angles (θ) and out-of-plane displacements (z) to distinguish planar vs. puckered conformations. Pseudorotation barriers can be calculated via DFT .

Notes

- Structural analogs (e.g., ethyl esters) provide methodological insights but require validation for the methyl derivative.

- Advanced questions integrate crystallographic, computational, and biochemical methodologies to address research gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。